2-Fluoro-4-(4-methylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(4-methylphenyl)phenol is an organic compound with the molecular formula C13H11FO and a molecular weight of 202.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(4-methylphenyl)phenol typically involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with a phenol derivative. One common method is the reaction of 4-fluorophenol with 4-methylphenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding hydroxy derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to deprotonate the phenol and facilitate the substitution.
Major Products:
Oxidation: Formation of 2-fluoro-4-(4-methylphenyl)benzaldehyde or 2-fluoro-4-(4-methylphenyl)benzoquinone.
Reduction: Formation of 2-fluoro-4-(4-methylphenyl)cyclohexanol.
Substitution: Formation of 2-amino-4-(4-methylphenyl)phenol or 2-thio-4-(4-methylphenyl)phenol.
Scientific Research Applications
2-Fluoro-4-(4-methylphenyl)phenol has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its unique chemical properties and biological activities.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or material science.
Comparison with Similar Compounds
2-Fluoro-4-(4-methylphenyl)phenol can be compared with other similar compounds to highlight its uniqueness :
4-Fluoro-2-methylphenol: Similar in structure but with the fluorine and methyl groups in different positions, leading to different reactivity and applications.
2-Fluorophenol:
4-Fluorophenol: Similar but without the methyl group, affecting its reactivity and applications in different fields.
These comparisons underscore the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-(4-methylphenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSSODOHCOKLOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609494 |
Source
|
Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906008-24-0 |
Source
|
Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.